molecular formula C11H11NO3 B13677919 Ethyl 2-(benzo[d]oxazol-5-yl)acetate

Ethyl 2-(benzo[d]oxazol-5-yl)acetate

Cat. No.: B13677919
M. Wt: 205.21 g/mol
InChI Key: ULMDANRPUBHXBD-UHFFFAOYSA-N
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Description

Ethyl 2-(benzo[d]oxazol-5-yl)acetate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms within a fused ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(benzo[d]oxazol-5-yl)acetate typically involves the reaction of 2-aminophenol with ethyl chloroacetate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(benzo[d]oxazol-5-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products Formed:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted benzoxazole derivatives.

Scientific Research Applications

Ethyl 2-(benzo[d]oxazol-5-yl)acetate has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Ethyl 2-(benzo[d]oxazol-2-yl)acetate
  • 2-(benzo[d]oxazol-2-yl)acetic acid
  • 2-(benzo[d]oxazol-5-yl)acetic acid

Comparison: Ethyl 2-(benzo[d]oxazol-5-yl)acetate is unique due to its specific substitution pattern on the benzoxazole ring, which imparts distinct biological activities. Compared to its analogs, it has shown higher efficacy in certain antimicrobial and anticancer assays .

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-5-yl)acetate

InChI

InChI=1S/C11H11NO3/c1-2-14-11(13)6-8-3-4-10-9(5-8)12-7-15-10/h3-5,7H,2,6H2,1H3

InChI Key

ULMDANRPUBHXBD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC2=C(C=C1)OC=N2

Origin of Product

United States

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